Methyl (2S)-2-amino-4-(aminooxy)butanoate
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Overview
Description
Methyl (2S)-2-amino-4-(aminooxy)butanoate is a chemical compound with the molecular formula C5H12N2O3 It is an ester derivative of butanoic acid, featuring both amino and aminooxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-4-(aminooxy)butanoate typically involves the esterification of butanoic acid derivatives. One common method is the reaction of (2S)-2-amino-4-(aminooxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-4-(aminooxy)butanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-4-(aminooxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-4-(aminooxy)butanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting enzymes that rely on these functional groups. This interaction can disrupt metabolic pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacking the amino and aminooxy groups.
Methyl 2-methylbutanoate: Another ester with a branched chain, differing in its alkyl substituents.
Methyl 2-amino-4-(aminooxy)butanoate: A closely related compound with similar functional groups but different stereochemistry.
Uniqueness
Methyl (2S)-2-amino-4-(aminooxy)butanoate is unique due to its combination of amino and aminooxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H12N2O3 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4-aminooxybutanoate |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(8)4(6)2-3-10-7/h4H,2-3,6-7H2,1H3/t4-/m0/s1 |
InChI Key |
CMHKHPKHWVVBPE-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCON)N |
Canonical SMILES |
COC(=O)C(CCON)N |
Origin of Product |
United States |
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